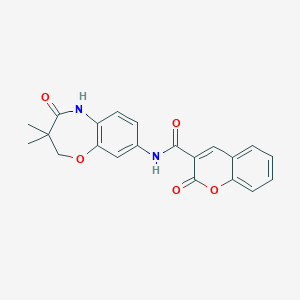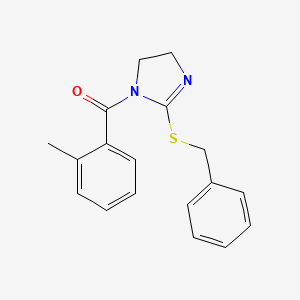![molecular formula C19H17Cl3F2N2O4S B2933066 2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 2361866-77-3](/img/structure/B2933066.png)
2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with notable applications in both scientific research and industry. This compound consists of a diverse array of functional groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several steps, starting with the preparation of key intermediates. Commonly, the synthesis might involve:
Indole Formation: : A Fischer indole synthesis using phenylhydrazine and a suitable ketone.
Chlorodifluoromethoxy Introduction: : Introduction of the chlorodifluoromethoxy group typically through halogen exchange reactions.
Sulfonamide Formation: : The final sulfonamide bond formation using sulfonyl chloride in the presence of a base.
Industrial Production Methods
On an industrial scale, optimizing reaction conditions for yield, purity, and cost-effectiveness is crucial. Catalysts, solvents, and reaction temperatures are carefully controlled to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Reduction can lead to the cleavage of certain functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the indole and benzene rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Oxidized products such as sulfoxides or sulfones.
Reduction: : Reduced derivatives, often affecting the functional groups on the indole and benzene rings.
Substitution: : Varied products depending on the substituents introduced.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is used as a precursor or intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and developing new synthetic routes.
Biology
In biological research, it may be used to probe biochemical pathways or as a tool to modify biological molecules, given its potential to form various covalent bonds with biomolecules.
Medicine
It holds potential as a pharmaceutical intermediate, contributing to the development of novel drugs with therapeutic effects against specific targets.
Industry
In industry, its unique functional groups make it useful for creating specialized materials or as a reagent in the production of complex organic substances.
Mechanism of Action
Effects
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. It can act by binding to these targets and altering their activity.
Molecular Targets and Pathways
These pathways might include signal transduction cascades, metabolic pathways, or gene expression regulation mechanisms. The exact molecular targets would depend on the specific application or research context.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, this one is distinguished by its chlorodifluoromethoxy group and the combination of sulfonamide and indole structures, offering unique chemical properties and biological activities.
Similar Compounds
2,5-dichloro-N-methylbenzenesulfonamide
5-chloro-2-methyl-1H-indole-3-carboxamide
4-methoxy-2,5-dichlorobenzenesulfonamide
Each of these compounds shares some structural similarity but varies in specific functional groups, leading to different properties and applications.
Conclusion
2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a multifaceted compound with broad applications across various scientific fields. Its unique structure offers numerous possibilities for research and industrial use, highlighting the importance of detailed chemical understanding in developing novel applications.
Properties
IUPAC Name |
2,5-dichloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3F2N2O4S/c1-10-12(13-7-11(30-19(22,23)24)3-4-16(13)26-10)5-6-25-31(27,28)18-9-14(20)17(29-2)8-15(18)21/h3-4,7-9,25-26H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYBYGIMDNYDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline](/img/structure/B2932991.png)
![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2932992.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2932994.png)

![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)


![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)


